molecular formula C13H15NS B13799971 1-Isopropyl-4-methylquinoline-2(1H)-thione CAS No. 2540-19-4

1-Isopropyl-4-methylquinoline-2(1H)-thione

Cat. No.: B13799971
CAS No.: 2540-19-4
M. Wt: 217.33 g/mol
InChI Key: YIXMZTHITGRMLM-UHFFFAOYSA-N
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Description

Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) is a chemical compound known for its unique structure and properties It is a derivative of carbostyril, which is a heterocyclic compound containing a benzene ring fused to a pyridone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) typically involves the following steps:

    Starting Materials: The synthesis begins with carbostyril as the core structure.

    Isopropylation: Introduction of the isopropyl group is achieved through alkylation reactions using isopropyl halides under basic conditions.

    Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilization of batch reactors for controlled addition of reagents and monitoring of reaction progress.

    Purification: Purification steps such as recrystallization or chromatography to isolate the desired product.

    Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or hydrocarbon derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, hydrocarbons.

    Substitution: Amines, ethers, thioethers.

Scientific Research Applications

Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) can be compared with other carbostyril derivatives, such as:

    Carbostyril: The parent compound with a simpler structure.

    1-Isopropylcarbostyril: Lacks the methylthio group, resulting in different reactivity and applications.

    4-Methylthiocarbostyril:

The unique combination of isopropyl and methylthio groups in Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

CAS No.

2540-19-4

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

4-methyl-1-propan-2-ylquinoline-2-thione

InChI

InChI=1S/C13H15NS/c1-9(2)14-12-7-5-4-6-11(12)10(3)8-13(14)15/h4-9H,1-3H3

InChI Key

YIXMZTHITGRMLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N(C2=CC=CC=C12)C(C)C

Origin of Product

United States

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